5-Bromo-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Bromo-2-phenylquinoline-4-carboxylic acid, can be achieved through various methods. Some of the classical synthesis protocols include:
Friedländer Synthesis: This involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This method involves the reaction of isatin with an enaminone in the presence of a base such as KOH or NaOH, followed by acidification to yield quinoline-4-carboxylic acids.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.
Scientific Research Applications
5-Bromo-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including anti-cancer and anti-microbial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer research .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Chloro-2-phenylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 5-Bromo-2-phenylquinoline-4-carboxylic acid makes it unique compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-12-7-4-8-13-15(12)11(16(19)20)9-14(18-13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQATLYCQLWJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Br)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.